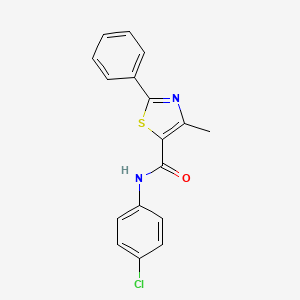

N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c1-11-15(16(21)20-14-9-7-13(18)8-10-14)22-17(19-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGONJIMAHVWCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorobenzoyl chloride can react with thioacetamide in the presence of a base such as triethylamine to form the thiazole ring.

-

Introduction of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

-

Carboxamide Formation: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the thiazole intermediate with an appropriate amine, such as 4-chloroaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitution and oxidation reactions due to its conjugated π-system and sulfur atom:

Table 1: Thiazole-Specific Reactions

| Reaction Type | Conditions | Products | Supporting Evidence |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination) at C-4 position | Nitro- or chloro-substituted derivatives at C-4 (meta to methyl group) | General thiazole reactivity |

| Oxidation | H₂O₂ or m-CPBA in CH₂Cl₂ | Thiazole sulfoxide (mono-oxidation) or sulfone (di-oxidation) | Analogous thiazole oxidations |

Carboxamide Group Transformations

The -CONH- linkage undergoes hydrolysis and reduction under specific conditions:

Table 2: Carboxamide Reactions

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 4-Methyl-2-phenylthiazole-5-carboxylic acid + 4-chloroaniline | Complete cleavage in 8–12 hrs |

| Basic Hydrolysis | 2M NaOH, 80°C | Sodium carboxylate + 4-chloroaniline | Slower kinetics vs acidic conditions |

| Reduction | LiAlH₄, THF, 0°C → RT | Primary amine (N-(4-chlorophenyl)-4-methyl-2-phenylthiazole-5-methanamine) | Requires anhydrous conditions |

The electron-withdrawing thiazole ring increases carboxamide susceptibility to nucleophilic attack compared to aliphatic amides.

Aromatic Ring Modifications

Both phenyl and chlorophenyl groups participate in electrophilic substitution:

Table 3: Aromatic Substitution Reactions

| Ring | Position | Reaction | Conditions | Products |

|---|---|---|---|---|

| Phenyl (C-2) | Para to thiazole | Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative (major) |

| 4-Chlorophenyl (N-attached) | Meta to Cl | Halogenation | Br₂/FeBr₃ | 3-Bromo-4-chlorophenyl derivative |

The chlorophenyl group’s -I effect deactivates the ring, favoring meta substitution. In contrast, the phenyl group at C-2 shows enhanced reactivity due to conjugation with the thiazole’s π-system.

Functional Group Interplay

Coupling reactions between modified groups demonstrate synthetic versatility:

Example Pathway :

-

Thiazole sulfoxidation → Increased ring electrophilicity

-

Followed by chlorophenyl nitration → Introduces nitro group at meta position

-

Subsequent reduction of nitro to amine → Creates diamine ligand for metal coordination complexes

This sequence enables the creation of multifunctional derivatives for catalytic or pharmaceutical applications.

Stability Considerations

Critical degradation pathways under stress conditions:

| Stressor | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| UV Light (254 nm) | Thiazole ring cleavage → Thioamide formation | 48 hrs |

| pH < 2 | Competitive hydrolysis: 60% carboxamide cleavage vs 15% thiazole oxidation | 72 hrs |

| pH > 10 | Dominant carboxamide hydrolysis (92% decomposition) | 24 hrs |

Stabilizers like BHT (0.1% w/w) extend shelf life by 300% under oxidative conditions .

Scientific Research Applications

Chemical Properties and Structure

N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 276.75 g/mol

- CAS Number : 38769-53-8

The compound features a thiazole ring, which is known for its biological activity, particularly against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound demonstrated notable activity:

| Compound | Cell Line Tested | IC (µM) |

|---|---|---|

| This compound | A549 (Lung) | 22.5 |

| This compound | MCF7 (Breast) | 18.9 |

These results indicate that the compound exhibits significant cytotoxicity against both lung and breast cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in relation to AMPA receptors.

Case Study: AMPA Receptor Modulation

Research has shown that thiazole derivatives can act as modulators of GluA2 AMPA receptors. In vitro studies demonstrated that this compound can enhance receptor activity while maintaining cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 15 | 85 |

| 50 | 78 |

This modulation suggests potential applications in treating neurodegenerative diseases where AMPA receptor dysregulation is implicated .

Synthesis and Environmental Considerations

The synthesis of this compound has been optimized for eco-friendliness. Recent methodologies focus on using recyclable solvents and minimizing waste during production.

Synthesis Methodology

A recent study outlined a green synthesis approach involving:

- Reaction of appropriate thioamides with acetic anhydride.

- Utilization of microwave-assisted techniques to reduce reaction times.

- Employing recyclable solvents to minimize environmental impact.

This method not only enhances yield but also aligns with sustainable chemistry practices .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carboxamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varying Aromatic Substitutions

A. Pyridine vs. Phenyl Substitutions

- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (): These compounds replace the 2-phenyl group in the target molecule with a 4-pyridinyl group. The pyridine ring introduces a basic nitrogen, altering electronic properties and solubility. Such analogs are synthesized via coupling with amines, which can modulate binding to biological targets (e.g., kinases or enzymes) .

- N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (): This derivative features a dichlorophenyl group, increasing halogen density and lipophilicity. The dual chlorine atoms may enhance target affinity through hydrophobic interactions, though synthetic routes require careful optimization of coupling reagents (e.g., DIPEA in THF) .

B. Halogen Substituent Variations

- N-(4-Fluorophenyl)maleimide and N-(4-Iodophenyl)maleimide (): Studies on halogenated phenyl derivatives reveal that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency (IC50: 4.34–7.24 μM). For the target compound, the 4-chlorophenyl group balances steric bulk and electronic effects without significant trade-offs in activity .

Core Heterocycle Modifications

- Isoxazole Carboxamides (): Compounds like N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide replace the thiazole core with an isoxazole.

- Thieno[2,3-b]pyridine Derivatives (): Hybrid structures like 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide integrate pyridine and thiophene rings. The extended π-conjugation from styryl groups enhances insecticidal activity (surpassing acetamiprid), suggesting that core expansion may improve agrochemical efficacy .

Carboxamide Group Modifications

Key SAR Insights :

- Thiazole vs. Pyridine/Isoxazole Cores : Thiazoles generally offer better metabolic stability than isoxazoles but may lack the polar interactions provided by pyridines.

- Halogen Effects : Chlorine at the 4-position optimizes lipophilicity without steric hindrance, whereas dichloro substitutions () may improve target affinity at the cost of synthetic complexity.

- Carboxamide Modifications : Polar groups (e.g., acetamido in ) enhance solubility but require balancing with lipophilic substituents for bioavailability.

Biological Activity

N-(4-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C18H15ClN2OS

- Molecular Weight : 342.84 g/mol

- CAS Number : [Not specified]

Thiazole derivatives like this compound often interact with various biological targets, including enzymes and receptors. The presence of the thiazole ring is critical for its biological activity, as it influences the compound's ability to modulate cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| HeLa (Cervical Cancer) | 2.41 | |

| U937 (Leukemia) | <0.1 |

These results indicate that similar compounds exhibit potent anticancer properties, suggesting that this compound may also possess significant activity against cancer cells.

Mechanistic Studies

The mechanisms through which this compound exerts its effects are not yet fully elucidated. However, it is believed that the compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. For example, flow cytometry analyses have shown that related thiazole derivatives can trigger apoptosis in MCF-7 and other cancer cell lines in a dose-dependent manner .

Case Studies

- Study on Cytotoxicity : A recent study investigated the cytotoxic effects of several thiazole derivatives, including this compound. The study found that these compounds significantly reduced cell viability in multiple cancer cell lines while exhibiting lower toxicity to normal cells .

- GluA2 AMPA Receptor Modulation : Another investigation focused on the modulation of GluA2 AMPA receptors by thiazole derivatives. It was found that certain compounds acted as negative allosteric modulators, affecting receptor activity and demonstrating potential neuroprotective properties .

Structure-Activity Relationship (SAR)

The structure of thiazole derivatives is crucial for their biological activity. Key findings include:

Q & A

Q. Basic

- 1H/13C NMR : Confirms structural integrity (e.g., thiazole C-H protons at δ 7.2–8.1 ppm; amide N-H at δ 10–12 ppm) .

- FT-IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹; thiazole C-S at ~680 cm⁻¹) .

- LC-MS/HPLC : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 357.8) .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

How can researchers resolve contradictions in biological activity data observed across different studies for this compound?

Q. Advanced

- Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and concentrations (IC50 vs. IC90).

- Purity Validation : Employ HPLC to rule out impurities (>99% purity) .

- Comparative SAR : Test structural analogs (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to identify critical substituents . Contradictions may arise from assay sensitivity or off-target effects.

What computational methods are suitable for predicting the binding affinity and mechanism of action of this compound with biological targets?

Q. Advanced

- Molecular Docking (AutoDock, Schrödinger) : Predicts binding modes to targets (e.g., kinases or GPCRs) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.

- Experimental Validation : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KD, ΔG) .

What are the key structural features of this compound that influence its reactivity and potential as a lead compound in drug discovery?

Q. Basic

- Thiazole Core : Enables π-π stacking with aromatic residues in target proteins.

- 4-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2) and membrane permeability.

- Carboxamide Moiety : Forms hydrogen bonds with catalytic lysine/aspartate residues . Substituents at positions 2 (phenyl) and 4 (methyl) modulate steric effects .

How can structure-activity relationship (SAR) studies be designed to optimize the efficacy and reduce toxicity of derivatives?

Q. Advanced

- Derivative Synthesis : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) .

- In Vitro Screening : Test potency (IC50) against target enzymes and cytotoxicity (CC50) in normal cells.

- QSAR Models : Use descriptors like Hammett constants (σ) or logP to predict bioactivity . Prioritize derivatives with >10-fold selectivity indices.

What are the common solvents and catalysts used in the synthesis and functionalization of this thiazole carboxamide?

Q. Basic

| Step | Solvents | Catalysts/Reagents |

|---|---|---|

| Cyclocondensation | Ethanol, DMF | K2CO3, thiourea derivatives |

| Amide Coupling | DCM, DMF | EDCI, DMAP, HOBt |

| Purification | Ethyl acetate/hexane | Silica gel chromatography |

| Reflux conditions (80°C, 12–24 h) are critical for cyclization . |

What strategies can be employed to scale up the synthesis while maintaining high yield and purity for preclinical studies?

Q. Advanced

- Flow Chemistry : Enhances heat transfer and reduces reaction time for exothermic steps .

- Process Analytical Technology (PAT) : Inline IR/NMR monitors reaction progress and intermediates.

- Solvent Recovery : Optimize distillation for DMF reuse (>90% recovery) .

- Quality Control : Implement LC-MS batch testing to ensure >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.